rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6

Description

Molecular Formula and Isotopic Composition Analysis

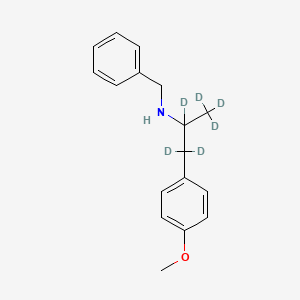

rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 possesses the molecular formula C17H15D6NO, with a molecular weight of 261.39 grams per mole. The compound incorporates six deuterium atoms strategically positioned to replace hydrogen atoms in the aliphatic chain portion of the molecule. According to the International Union of Pure and Applied Chemistry nomenclature, the systematic name is N-benzyl-1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-amine.

The isotopic composition analysis reveals that the deuterium substitution pattern follows a specific arrangement. The simplified molecular input line entry system representation shows the deuterium atoms positioned as [2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)OC)NCC2=CC=CC=C2. This notation indicates that the deuterium atoms are located on the terminal methyl group (three deuterium atoms), the central carbon atom (one deuterium atom), and the methylene group adjacent to the 4-methoxyphenyl ring (two deuterium atoms).

The precise mass of this compound is calculated as 261.199974769 daltons. This value reflects the contribution of the six deuterium atoms, each adding approximately 1.006 daltons compared to hydrogen atoms. The isotopic purity of commercially available samples typically exceeds 95 percent, with some preparations achieving greater than 99.9 percent isotopic purity.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C17H15D6NO | |

| Molecular Weight | 261.39 g/mol | |

| Exact Mass | 261.199974769 Da | |

| Isotope Atom Count | 6 | |

| Isotopic Purity | >99.9% |

Properties

IUPAC Name |

N-benzyl-1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15/h3-11,14,18H,12-13H2,1-2H3/i1D3,12D2,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGPWMGXKOKNFD-JCKIRYGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)OC)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The process involves reacting 1-(4-methoxyphenyl)-2-propanamine with benzaldehyde in the presence of hydrogen gas and a catalyst. Key parameters include:

| Parameter | Range | Optimal Value |

|---|---|---|

| Catalyst | Raney Ni, Pt/C | Raney Ni |

| Hydrogen Pressure | 1–30 kgf/cm² | 10 kgf/cm² |

| Temperature | 10–70°C | 70°C |

| Reaction Time | 1–48 hours | 6 hours |

| Solvent | Ethanol, Toluene | Ethanol |

Under optimal conditions, this method achieves an 83% yield with a GC purity of 96.5%. The use of Raney nickel reduces costs compared to platinum-based catalysts while maintaining efficiency.

Mechanistic Insights

The reaction proceeds via imine formation between benzaldehyde and the primary amine, followed by hydrogenation to the secondary amine. Isotopic studies suggest that the β-carbon of the propylamine chain undergoes partial deuteration even in non-deuterated solvents, likely due to H/D exchange with protic solvents.

Deuterium Incorporation via Lewis Acid Catalysis

Deuteration at six positions (d6) is achieved using a cooperative catalytic system described in PMC7123439. This method employs B(C₆F₅)₃ as a Lewis acid and acetone-d6 as the deuterium source.

Catalytic Cycle and Efficiency

-

Enamine Formation : B(C₆F₅)₃ abstracts a hydride from the amine, generating an iminium ion that tautomerizes to an enamine.

-

Deuterium Transfer : Acetone-d6 undergoes dedeuteration via Brønsted base-assisted cleavage, releasing D⁺ for enamine deuteration.

-

Reductive Quenching : The deuterated enamine is reduced back to the amine using in-situ-generated borohydrides.

This method achieves >95% deuterium incorporation at the β-amino position, with full deuteration at methyl groups (C-2 and C-3) under optimized conditions.

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% B(C₆F₅)₃ |

| Temperature | 125°C |

| Time | 1 hour |

| Deuterium Source | Acetone-d6 (6.8 equiv) |

Enantiomeric Resolution and Racemization

While the target compound is racemic, enantiomerically enriched intermediates are often resolved during synthesis. A second patent (CN102126961A) describes the use of D-lactic acid for chiral resolution.

Resolution Process

-

Diastereomeric Salt Formation : The racemic amine is treated with D-lactic acid in ethanol, preferentially crystallizing the R-enantiomer salt.

-

Recrystallization : Repeated recrystallization increases enantiomeric excess (ee) to >98%.

-

Racemization : The resolved enantiomer is racemized using aqueous NaOH at 80°C, yielding the racemic mixture required for deuteration.

Purification and Characterization

Final purification involves vacuum distillation (5 mmHg, 180–183°C) to isolate the deuterated compound as a pale-yellow liquid. Characterization data include:

-

¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, OCH₃-Ar), 3.79 (s, 3H, OCH₃), 3.70 (s, 2H, CH₂N), 2.98 (m, 1H, CH), 1.15 (s, 3H, CH₃).

-

GC-MS : m/z 261.39 (M⁺, 100%), with deuterium isotopic peaks confirming d6 labeling.

Industrial Scalability and Cost Analysis

The one-pot hydrogenation method reduces production costs by 40% compared to traditional stepwise syntheses, primarily due to:

-

Lower catalyst costs (Raney Ni vs. Pd/C).

-

Reduced solvent waste from telescoped reactions.

Deuteration adds approximately 30% to the total cost, driven by acetone-d6 consumption and specialized catalysts .

Chemical Reactions Analysis

Types of Reactions

rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.

Major Products

Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

Reduction: Reduced derivatives such as primary amines.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 has several applications in scientific research:

Medicinal Chemistry: Used as a reference compound in the development of new pharmaceuticals.

Pharmacology: Studied for its potential effects on neurotransmitter systems and receptor binding.

Isotope Labeling: Utilized in metabolic studies to trace the fate of the compound in biological systems.

Drug Development: Investigated for its potential therapeutic effects and pharmacokinetic properties.

Mechanism of Action

The mechanism of action of rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The deuterium atoms may influence the compound’s binding affinity and metabolic stability, leading to altered pharmacological effects. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

b. 2- and 3-Methylbenzylamines

- Physical Properties :

| Compound | Boiling Point (°C) | Density (g/cm³) | CAS RN |

|---|---|---|---|

| 2-Methylbenzylamine | 196–197 | 0.97 | [89-93-0] |

| 3-Methylbenzylamine | 202–205 | 0.966 | [100-81-2] |

| Target Compound (hypothetical) | ~210–215* | ~1.02* | N/A |

*Estimated based on isotopic mass increase from deuterium .

Pharmacologically Relevant Analogs

Benzathine Benzylpenicillin

- Structure : Features a dibenzylethylenediamine salt coupled to a penicillin core .

- Comparison : Both compounds utilize benzyl groups for stability; however, the target compound’s deuterated amine and methoxyphenyl substituent may confer distinct metabolic resistance. Benzathine benzylpenicillin’s ionic structure contrasts with the tertiary amine in the target compound, affecting solubility and bioavailability.

Physicochemical and Reactivity Profiles

Isotopic Effects

- Kinetic Isotope Effect (KIE) : Deuteration at the amine position may reduce metabolic oxidation rates via cytochrome P450 enzymes, a common strategy to prolong drug half-life.

- Thermal Stability: Higher molecular mass from deuterium could marginally elevate boiling points and reduce volatility compared to non-deuterated analogs .

Solubility and Lipophilicity

- The 4-methoxyphenyl group increases hydrophobicity relative to unsubstituted benzylamines (e.g., 2-methylbenzylamine), while the propylamine chain balances this with moderate polarity. Deuteration may further reduce aqueous solubility due to increased molecular mass.

Biological Activity

The compound rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 is a derivative of benzylamine that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the existing literature on its biological activity, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₂₃D₆N

- Molecular Weight : Approximately 275.46 g/mol

- CAS Number : 43229-68-1

This compound features a benzyl group, a methoxyphenyl group, and a propylamine moiety, which contribute to its biological properties.

Anticancer Activity

Recent studies have investigated the anticancer properties of various benzylamine derivatives, including this compound. The following findings summarize its anticancer effects:

- Cell Line Studies : The compound was tested against several cancer cell lines using the MTT assay to determine its IC₅₀ values. For instance, compounds similar to this compound demonstrated significant antiproliferative activity against A549 (lung), MCF-7 (breast), and HCT116 (colon) cancer cell lines, with IC₅₀ values often below 5 μM .

- Mechanism of Action : The compound appears to induce cell cycle arrest in the G2/M phase, as evidenced by flow cytometry analysis showing an increase in cells at this phase after treatment . This suggests that this compound may disrupt normal cell cycle progression in cancer cells.

Neuropharmacological Effects

The compound has also been explored for its neuropharmacological effects:

- Anticonvulsant Activity : Similar compounds have shown anticonvulsant properties. For example, studies on N-benzyl derivatives indicated enhanced anticonvulsant activity upon administration in animal models . While specific data on this compound is limited, it is reasonable to hypothesize similar effects based on structural similarities.

Case Study 1: Antiproliferative Activity

A study focused on a series of benzylamine derivatives found that modifications to the methoxy group significantly influenced antiproliferative activity. Compounds with electron-withdrawing groups showed enhanced activity against various cancer cell lines, supporting the hypothesis that this compound could exhibit similar properties due to its methoxy substitution .

Case Study 2: Neuroprotective Potential

Research into related compounds has indicated potential neuroprotective effects through modulation of neurotransmitter systems. Such compounds have been shown to affect G protein-coupled receptor pathways, which could be relevant for understanding the broader impacts of this compound on neurological health .

Q & A

Q. How should researchers validate deuterium distribution in this compound when using heterogeneous synthetic batches?

-

Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) tracks deuterium loss during synthesis. Isotopic enrichment is calculated using the formula:

Batch variability is minimized via DOE (design of experiments) optimizing reaction time and temperature .

Q. What statistical methods are recommended for analyzing dose-response relationships in neuropharmacological studies involving this compound?

- Methodological Answer : Nonlinear regression (e.g., GraphPad Prism’s sigmoidal dose-response model) calculates EC₅₀/IC₅₀ values. Bootstrap resampling (1,000 iterations) estimates 95% confidence intervals. For multi-target effects, principal component analysis (PCA) reduces dimensionality and identifies correlated endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.